molecular formula C18H23NO4 B1473670 4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid CAS No. 887971-35-9

4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid

Cat. No.: B1473670
CAS No.: 887971-35-9
M. Wt: 317.4 g/mol
InChI Key: OFCWPXBZFUIONX-UHFFFAOYSA-N
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Description

4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid typically involves multiple steps. One common method includes the protection of an amine group with the Boc group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often require an aqueous environment and can be carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The Boc group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine .

Scientific Research Applications

4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid involves the cleavage of the Boc group under acidic conditions. This deprotection reaction releases the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid is unique due to its specific structure, which combines a Boc-protected amine with a benzoic acid moiety. This combination allows for versatile applications in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-11-14(5-6-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-7,11H,8-10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCWPXBZFUIONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid

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